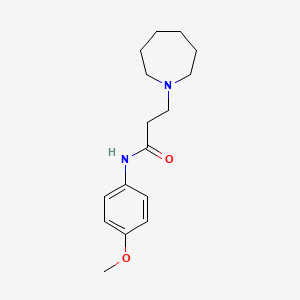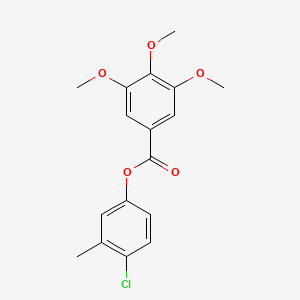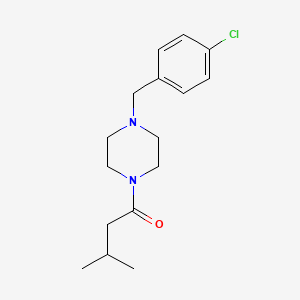![molecular formula C14H19ClN2O3S B5691315 1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Pfizer, and its structure was elucidated in 1988. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream effects. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the immune system. Activation of these receptors can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has been studied as a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, and it has been studied as a potential treatment for conditions such as multiple sclerosis and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects, and it has been studied as a potential treatment for conditions such as epilepsy and traumatic brain injury.
Advantages and Limitations for Lab Experiments
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, and it has been extensively studied in animal models. It is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, and it can be difficult to administer in precise doses. Additionally, its effects can be difficult to interpret, as it can have both direct and indirect effects on various physiological processes.
Future Directions
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide. One area of interest is its potential as a treatment for various neurological conditions, such as epilepsy and traumatic brain injury. Another area of interest is its potential as a treatment for chronic pain and inflammatory conditions. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on various physiological processes. Overall, this compound is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its effects and potential uses.
Synthesis Methods
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is synthesized from 4-chlorobenzene sulfonamide and N-ethylpiperidine-4-carboxylic acid. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through column chromatography. The yield of the reaction is typically around 50%, and the final product is a white crystalline powder.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and it has been studied as a potential treatment for various conditions such as chronic pain, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-16-14(18)11-7-9-17(10-8-11)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDRISYKBPLUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)


![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)

![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)

![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)